molecular formula C14H22Cl2N2 B3820540 1,2,4-Trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride

1,2,4-Trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride

Cat. No.: B3820540
M. Wt: 289.2 g/mol
InChI Key: JDEDTZTUXBFKJR-UHFFFAOYSA-N
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Description

1,2,4-Trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride is a complex organic compound with a unique structure that includes multiple methyl groups and a hexahydropyridoindole core

Properties

IUPAC Name

1,2,4-trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-9-8-16(3)10(2)13-11-6-4-5-7-12(11)15-14(9)13;;/h4-7,9-10,13-15H,8H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEDTZTUXBFKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(C2C1NC3=CC=CC=C23)C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride typically involves multiple steps, including the formation of the hexahydropyridoindole core and the introduction of methyl groups at specific positions. Common synthetic routes may involve:

    Cyclization reactions: to form the indole core.

    Alkylation reactions: to introduce methyl groups.

    Hydrogenation reactions: to reduce double bonds and form the hexahydro structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include:

    Catalytic hydrogenation: using metal catalysts such as palladium or platinum.

    High-pressure reactors: to facilitate hydrogenation and cyclization reactions.

    Purification techniques: such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas and metal catalysts to further reduce any remaining double bonds.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium or platinum catalysts.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

1,2,4-Trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4-Trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride involves its interaction with specific molecular targets and pathways. This can include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Modulation of signaling pathways: It can affect signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Trimethylbenzene: A simpler aromatic compound with three methyl groups attached to a benzene ring.

    1,2,4-Trimethylcyclohexane: A saturated hydrocarbon with three methyl groups attached to a cyclohexane ring.

Uniqueness

1,2,4-Trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride is unique due to its complex structure, which includes both an indole core and multiple methyl groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride
Reactant of Route 2
1,2,4-Trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride

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